molecular formula C16H12Cl2FNO B15022269 2,2-dichloro-N-(4-fluorophenyl)-1-phenylcyclopropane-1-carboxamide

2,2-dichloro-N-(4-fluorophenyl)-1-phenylcyclopropane-1-carboxamide

Cat. No.: B15022269
M. Wt: 324.2 g/mol
InChI Key: JAXCJFUZBOSNDM-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(4-fluorophenyl)-1-phenylcyclopropane-1-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropane ring, which is a three-membered carbon ring, and is substituted with dichloro, fluorophenyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(4-fluorophenyl)-1-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 4-fluoroaniline with 2,2-dichlorocyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(4-fluorophenyl)-1-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2,2-Dichloro-N-(4-fluorophenyl)-1-phenylcyclopropane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(4-fluorophenyl)-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-N-(4-fluorophenyl)acetamide
  • 2,2-Dichloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 2,2-Dichloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide

Uniqueness

2,2-Dichloro-N-(4-fluorophenyl)-1-phenylcyclopropane-1-carboxamide is unique due to its cyclopropane ring structure, which imparts distinct chemical properties

Properties

Molecular Formula

C16H12Cl2FNO

Molecular Weight

324.2 g/mol

IUPAC Name

2,2-dichloro-N-(4-fluorophenyl)-1-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C16H12Cl2FNO/c17-16(18)10-15(16,11-4-2-1-3-5-11)14(21)20-13-8-6-12(19)7-9-13/h1-9H,10H2,(H,20,21)

InChI Key

JAXCJFUZBOSNDM-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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